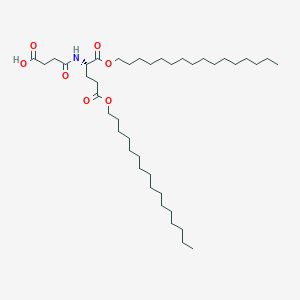

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

描述

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid (hereafter referred to by its full systematic name) is a synthetic amphiphilic compound with a chiral (S)-configured center. Its structure combines two hexadecyloxy (C16) chains, a central dipeptide-like backbone, and a terminal carboxylic acid group. The compound’s design suggests applications in lipid-based drug delivery systems, membrane mimetics, or surfactants due to its dual hydrophilic (carboxylic acid, amide) and hydrophobic (C16 chains) regions. The hexadecyloxy groups likely enhance lipid solubility, while the carboxylic acid moiety provides pH-dependent solubility .

属性

IUPAC Name |

4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBOZUQAGVMYTM-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

1,5-二十六烷基 N-(3-羧基-1-氧代丙基)-L-谷氨酸的合成通常涉及在合适的催化剂存在下用十六烷醇酯化 L-谷氨酸。反应条件通常包括:

温度: 反应通常在高温下进行,以促进酯化反应。

催化剂: 通常使用酸性催化剂,如硫酸或对甲苯磺酸。

溶剂: 采用甲苯或二氯甲烷等有机溶剂来溶解反应物和产物。

工业生产方法

在工业环境中,该化合物的生产可能涉及连续流反应器,以确保产品质量和产率的一致性。 工艺参数已优化以实现高纯度并最大程度地减少副产物 .

化学反应分析

反应类型

1,5-二十六烷基 N-(3-羧基-1-氧代丙基)-L-谷氨酸会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的羧酸。

还原: 还原反应可以将酯基转化为醇。

取代: 亲核取代反应可以在酯基或酰胺基上发生。

常用试剂和条件

氧化: 在酸性或碱性条件下使用高锰酸钾或三氧化铬等试剂。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 胺或醇等亲核试剂可以在温和条件下与酯基反应。

主要形成的产物

科学研究应用

1,5-二十六烷基 N-(3-羧基-1-氧代丙基)-L-谷氨酸在科学研究中有多种应用:

药物递送系统: 它用于修饰脂质体和纳米粒子的表面,以增强药物向特定细胞或组织的递送.

基因治疗: 该化合物的正电荷使其能够与带负电荷的生物分子结合,促进基因递送.

生物医学研究: 它用于开发针对癌症和炎症性疾病等疾病的靶向治疗方法.

作用机制

1,5-二十六烷基 N-(3-羧基-1-氧代丙基)-L-谷氨酸的作用机制涉及其与细胞膜和生物分子的相互作用。该化合物的两亲性使其能够整合到脂质双层中,增强治疗剂的递送。 它靶向巨噬细胞和其他免疫细胞,调节其活性并减少氧化应激和炎症 .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to three classes of analogs:

Lipidated amino acids (e.g., N-palmitoyl-L-glutamic acid).

Bis-alkylated surfactants (e.g., sodium 1,5-bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate).

Chiral amphiphiles (e.g., (R)-configured analogs).

Table 1: Key Comparative Properties

| Property | Target Compound | N-Palmitoyl-L-Glutamic Acid | Sodium 1,5-Bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate | (R)-Configured Analog |

|---|---|---|---|---|

| Molecular Weight | ~950 g/mol (estimated) | ~480 g/mol | ~830 g/mol | ~950 g/mol |

| Critical Micelle Conc. (CMC) | Not reported | 0.1 mM (pH 7.4) | 0.05 mM (aqueous) | Not reported |

| Solubility | Low in water, high in DCM/CHCl₃ | Moderate in water (pH >5) | High in water | Similar to (S)-form |

| Applications | Drug delivery (hypothesized) | Cosmetic emulsifiers | Industrial surfactants | Stereospecific interactions |

Key Findings:

- Lipophilicity: The dual C16 chains in the target compound likely increase logP values compared to mono-alkylated analogs like N-palmitoyl-L-glutamic acid, enhancing membrane permeability but reducing aqueous solubility .

- Stereochemistry: The (S)-configuration may influence interactions with biological targets (e.g., enzymes or receptors) compared to its (R)-configured counterpart. For example, (S)-forms of lipidated amino acids often show higher binding affinity to serum albumin .

- Surfactant Behavior : Unlike sodium sulfonate analogs, the carboxylic acid group in the target compound may confer pH-responsive self-assembly, expanding utility in triggered drug release systems .

Recommendations for Further Study

- Conduct CMC measurements via surface tension assays.

- Compare enantioselective behavior using chiral chromatography or crystallography.

- Evaluate cytotoxicity and drug encapsulation efficiency relative to commercial surfactants.

生物活性

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid, with the CAS number 125401-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₁H₇₇N₇O₇

- Molecular Weight : 696.05 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of compounds related to 4-oxobutanoic acids. For instance, a study demonstrated that derivatives of 4-oxobutanoic acids exhibited significant anti-inflammatory effects in animal models, suggesting that similar compounds may possess comparable activities .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid could be a candidate for developing anti-inflammatory therapeutics.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 4-oxobutanoic acids and evaluating their biological activities. The results indicated that certain substitutions on the oxobutanoic acid framework enhanced anti-inflammatory effects significantly. This provides a basis for further exploration of (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid in therapeutic applications .

Study 2: Analgesic Activity

Another research effort investigated the analgesic properties of substituted 4-oxobutanoic acids. The findings revealed that these compounds could effectively reduce pain responses in animal models, indicating potential use in pain management therapies. The structural features contributing to this activity were analyzed, providing insights into how modifications could enhance efficacy .

Data Table: Summary of Biological Activities

常见问题

Q. What are the critical considerations for synthesizing (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid to ensure high purity?

- Methodological Answer: Synthesis requires strict control of moisture and reaction intermediates. For analogous 4-oxobutanoic acid derivatives, residual solvents like methanol can interfere with downstream reactions. Post-synthesis, ensure thorough drying (e.g., under high vacuum) and confirm purity via NMR to detect solvent residues (e.g., δ 3.68 ppm for methoxy groups) . Hexadecyloxy groups may introduce solubility challenges; use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or HPLC.

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming the (S)-configuration. For structurally related compounds, NMR coupling constants (e.g., δ 2.60–2.80 ppm for diastereotopic protons) and NOE experiments can resolve stereochemical ambiguities . Cross-reference with computational models (e.g., DFT-optimized structures) to validate spatial arrangements.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Based on structurally similar compounds, this molecule may pose risks of skin/eye irritation (GHS Category 2/2A). Use nitrile gloves, sealed goggles, and fume hoods. Store at -10°C in desiccated conditions to prevent hydrolysis of the oxobutanoic acid moiety . Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs during weighing.

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For 4-oxobutanoic acid derivatives, acidic conditions (pH < 4) may hydrolyze the ester linkages, while alkaline conditions (pH > 8) could deprotonate the carboxylic acid group. Lyophilization or formulation in lipid-based matrices (e.g., liposomes) may enhance shelf-life .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer: Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or membrane permeability limitations. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. For lipid-modified compounds, incorporate delivery vehicles (e.g., cyclodextrins) to improve bioavailability .

Q. What in silico tools are effective for predicting this compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model interactions with lipid membranes. Docking studies (AutoDock Vina, Schrödinger) paired with MM-GBSA free energy calculations predict binding modes to hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or ITC .

Q. How does the compound’s amphiphilic structure influence its self-assembly behavior?

- Methodological Answer: Critical micelle concentration (CMC) can be determined via pyrene fluorescence assays. TEM or DLS characterize micelle/nanoparticle size. The hexadecyloxy chains likely drive hydrophobic aggregation, while the oxobutanoic acid group confers pH-dependent solubility. Compare with structurally simpler analogs (e.g., 4-methoxy derivatives) to isolate structure-function relationships .

Contradictions and Limitations in Current Data

- Synthetic Yield vs. Purity: Some protocols report high yields (e.g., 97% for 4-methoxy analogs) but may overlook trace impurities detectable only via high-resolution MS .

- Biological Activity Specificity: Similar compounds show off-target effects in kinase assays; use CRISPR-edited cell lines to isolate pathway-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。